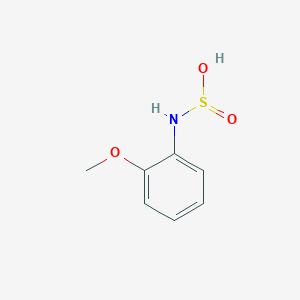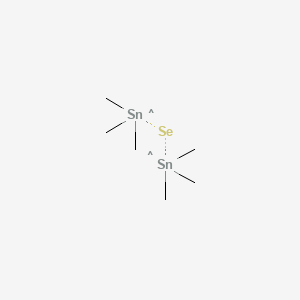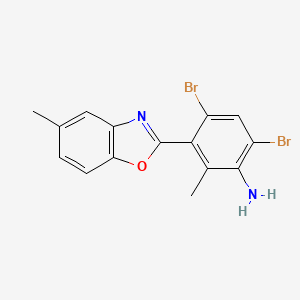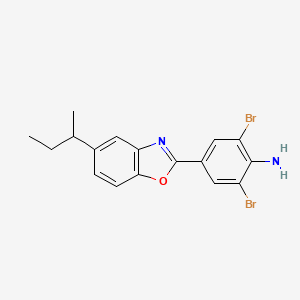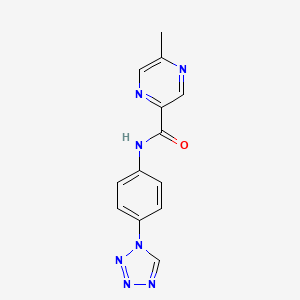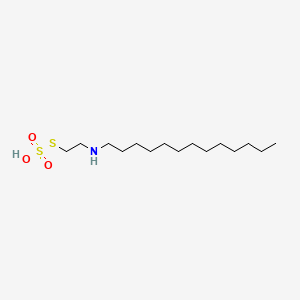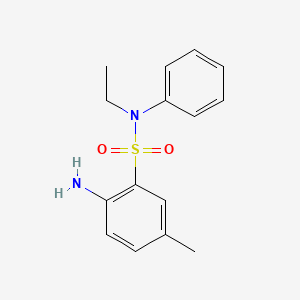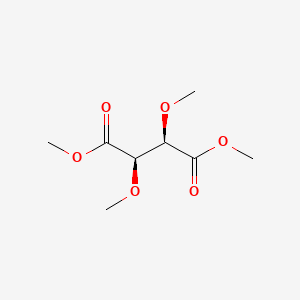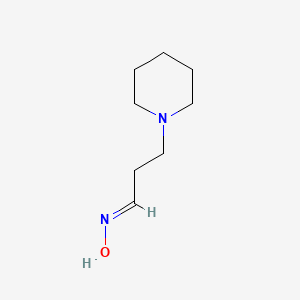
1-Piperidinepropanal,oxime(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinepropanal,oxime(9CI) is a chemical compound with the molecular formula C8H16N2O. It is an oxime derivative, which means it contains the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. Oximes are known for their diverse biological and pharmacological applications, including their use as antidotes for organophosphate poisoning and as intermediates in the synthesis of various pharmacological derivatives .
Métodos De Preparación
The synthesis of 1-Piperidinepropanal,oxime(9CI) typically involves the reaction of piperidinepropanal with hydroxylamine. A common method for preparing oximes is by reacting aldehydes or ketones with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-Piperidinepropanal,oxime(9CI) can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Oximes can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Beckmann Rearrangement: This reaction involves the conversion of oximes to amides or nitriles under acidic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Piperidinepropanal,oxime(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Oximes are used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperidinepropanal,oxime(9CI) involves its ability to interact with specific molecular targets and pathways. For example, oximes can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, by binding to the phosphorylated enzyme and removing the phosphate group . This reactivation restores the normal function of acetylcholinesterase, which is crucial for nerve signal transmission.
Comparación Con Compuestos Similares
1-Piperidinepropanal,oxime(9CI) can be compared with other oxime derivatives such as pralidoxime, obidoxime, and HI-6. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. For instance:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote with a broader spectrum of activity.
HI-6: Known for its high efficacy in reactivating acetylcholinesterase.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of oxime derivatives in various fields.
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
(NE)-N-(3-piperidin-1-ylpropylidene)hydroxylamine |
InChI |
InChI=1S/C8H16N2O/c11-9-5-4-8-10-6-2-1-3-7-10/h5,11H,1-4,6-8H2/b9-5+ |
Clave InChI |
KZXBWNBLYKNWBX-WEVVVXLNSA-N |
SMILES isomérico |
C1CCN(CC1)CC/C=N/O |
SMILES canónico |
C1CCN(CC1)CCC=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


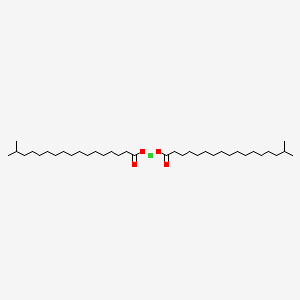
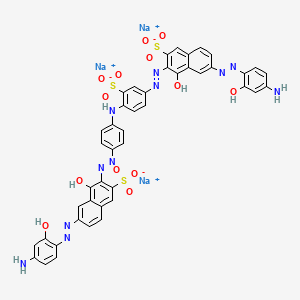

![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)

